molecular formula C15H18N4O2 B2621659 3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905765-08-4

3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2621659
CAS No.: 905765-08-4
M. Wt: 286.335
InChI Key: RODXOYBAQYDJLZ-UHFFFAOYSA-N
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Description

3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic small molecule belonging to the 1,2,4-triazinone class of heterocyclic compounds, with the molecular formula C20H22N4O2 and a molecular weight of 350.4 g/mol . This compound is part of a family of nitrogen-rich heterocycles that are of significant interest in medicinal and agrochemical research due to their wide range of potential biological activities . The structure features a 1,2,4-triazin-5(4H)-one core, substituted at the 3-position with an allylamino group and at the 6-position with a 4-ethoxybenzyl moiety . Researchers are particularly interested in 1,2,4-triazinone derivatives for their potential as key scaffolds in drug discovery. Structurally related triazinone and triazine derivatives have been investigated for various pharmacological activities, including as inhibitors of enzymes like d-amino acid oxidase (DAAO) , and for their potential antiviral, anticancer, and anti-inflammatory properties . The specific substitutions on the triazinone core, such as the allylamino and 4-ethoxybenzyl groups in this compound, are often explored to optimize binding affinity, selectivity, and other physicochemical properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-3-9-16-15-17-14(20)13(18-19-15)10-11-5-7-12(8-6-11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODXOYBAQYDJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the allylamino group: This step involves the reaction of the intermediate triazine compound with allylamine.

    Attachment of the 4-ethoxybenzyl group: This can be done through a nucleophilic substitution reaction using 4-ethoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves several key steps:

  • Formation of the Triazine Ring : This can be achieved by reacting cyanuric chloride with appropriate amines.
  • Introduction of the Allylamino Group : The intermediate triazine compound is reacted with allylamine.
  • Attachment of the 4-Ethoxybenzyl Group : This is accomplished through a nucleophilic substitution reaction using 4-ethoxybenzyl chloride.

These methods can be optimized for industrial production to enhance yield and reduce costs by employing efficient catalysts and high-purity reagents.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that can lead to new compounds with enhanced properties.

Biology

This compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Research is ongoing to evaluate its efficacy in inhibiting cancer cell growth and proliferation.

The mechanism of action involves binding to specific molecular targets within cells, potentially modulating enzyme activity or receptor functions .

Medicine

Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent. Its interactions at the molecular level could lead to the development of new treatments for diseases such as cancer or infectious diseases.

Industry

In materials science, this compound is utilized in developing new materials with specific properties. Its applications include:

  • Polymers : Incorporating this triazine derivative into polymer matrices can enhance thermal stability and mechanical properties.
  • Coatings : It may also be used in coatings that require specific chemical resistance or durability.

Mechanism of Action

The mechanism of action of 3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Allylamino Group: Unlike methylthio (Metribuzin) or amino (Lamotrigine Impurity A) groups, the allylamino substituent may enhance reactivity for covalent binding to biological targets, analogous to allylamine antifungals (e.g., terbinafine) .

Synthetic Pathways: The target compound could be synthesized via nucleophilic substitution or condensation reactions, similar to methods used for S-alkyl triazinones (e.g., reaction of 3-mercapto-triazinones with allyl bromide in POCl3) . In contrast, Metribuzin is synthesized via cyclization of thiourea derivatives, highlighting the role of substituent choice in directing synthetic strategies .

Biological Activity: Anticancer Potential: Compounds with thienylvinyl (Compound 12) or thiadiazolotriazine (Compound 18) groups exhibit cytotoxicity against cancer cell lines, suggesting that the 4-ethoxybenzyl group in the target compound may confer similar activity through hydrophobic interactions . Herbicidal vs. Pharmaceutical Use: Bulky substituents like tert-butyl (Metribuzin) or phenyl (Isometamitron) favor herbicidal activity, while polar groups (e.g., hydroxypropylthio in Compound 12) correlate with anticancer effects .

Physicochemical Properties

The table below compares calculated properties (e.g., polar surface area, PSA) of selected triazinones:

Compound PSA (Ų) LogP* Molecular Weight
Target Compound ~85 ~2.5 ~329.4
Metribuzin 71.05 1.9 214.3
Lamotrigine Impurity A 71.05 2.8 252.7
Compound 12 () ~90 ~1.2 ~350.4

*LogP values estimated using substituent contributions.

  • The higher PSA of the target compound (~85 Ų) compared to Metribuzin (71.05 Ų) suggests improved solubility, which may benefit oral bioavailability .

Biological Activity

3-(Allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce the allylamino and ethoxybenzyl groups to the triazinone core. A common synthetic route includes:

  • Preparation of the Triazinone Core : This involves reacting appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : The allylamino and ethoxybenzyl groups are added through nucleophilic substitution reactions.

Table 1: Synthetic Routes for this compound

StepReaction TypeConditions
1Nucleophilic substitutionCyanuric chloride as precursor
2Multi-step synthesisTemperature and solvent optimized for yield

Biological Activity

Research indicates that this compound exhibits several biological activities including antimicrobial and anticancer properties.

Anticancer Activity

A study examined the compound's effects on various cancer cell lines. The results demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.

Table 2: Antiproliferative Activity of this compound

Cell LineIC50 (µM)
MGC-80310.23
SK-N-SH9.79
HT-2912.87

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways:

  • Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (G1 or G2/M), leading to reduced proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MGC-803 Cells : Treatment with varying concentrations resulted in morphological changes consistent with apoptosis. The study reported increased expression of cleaved caspases indicative of apoptosis.
    "Treatment with compound resulted in increased expression of Bax and decreased Bcl-xl in a concentration-dependent manner."
  • Comparative Analysis with Standard Chemotherapeutics : In comparative studies against established chemotherapeutics like 5-FU, the compound demonstrated superior antiproliferative effects in certain cancer cell lines.

Q & A

Advanced Question

  • Dynamic equilibria : Use variable-temperature NMR to detect tautomerism (e.g., hydrazone ↔ triazolo-triazine forms) .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track ambiguous NH/CH₂ signals in crowded regions (e.g., δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve ambiguities in allylamino/ethoxybenzyl orientation .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Advanced Question

  • Substituent effects :
    • Allylamino group : Replace with glycosyl or alkylthio groups to improve solubility (e.g., 3-(3-hydroxypropylthio) derivatives show anticancer activity) .
    • 4-Ethoxybenzyl : Fluorination at the benzene ring (e.g., 4-fluoro substitution) enhances membrane permeability .
    • Triazinone core : Introduce electron-withdrawing groups (e.g., trifluoroacetyl) to stabilize reactive intermediates .
  • Biological assays : Prioritize derivatives with IC₅₀ < 20 μM in MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .

What methodologies are recommended for initial antifungal/antimicrobial screening of this compound?

Basic Question

  • Agar diffusion : Test against Candida albicans and Aspergillus niger at 100–500 µg/mL. Measure inhibition zones (≥15 mm indicates activity) .
  • MIC determination : Use broth microdilution (e.g., CLSI M27/M38 guidelines). Compare with fluconazole (positive control) .
  • Time-kill assays : Assess fungicidal vs. fungistatic effects at 2× MIC over 24–48 hours .

How can soil metabolism studies predict environmental persistence of this compound?

Advanced Question

  • Degradation pathways :
    • Deamination : Monitor via HPLC for 6-(4-ethoxybenzyl)-3-mercapto-triazin-5-one formation .
    • Thiodealkylation : Detect 3-hydroxy derivatives using LC-MS/MS .
  • Soil microcosms : Incubate with sandy loam (pH 4.5–6.9) under aerobic/anaerobic conditions. Track ¹⁴CO₂ evolution from radiolabeled compound .
  • QSAR modeling : Corporate log P and Hammett constants to predict half-life (t₁/₂) in varying soil types .

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